N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine
CAS No.: 1100246-29-4
Cat. No.: VC8206630
Molecular Formula: C14H18F3N
Molecular Weight: 257.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1100246-29-4 |
|---|---|
| Molecular Formula | C14H18F3N |
| Molecular Weight | 257.29 g/mol |
| IUPAC Name | N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine |
| Standard InChI | InChI=1S/C14H18F3N/c15-14(16,17)13(9-5-2-6-10-13)18-11-12-7-3-1-4-8-12/h1,3-4,7-8,18H,2,5-6,9-11H2 |
| Standard InChI Key | MIJXHNBXIQPIOI-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(C(F)(F)F)NCC2=CC=CC=C2 |
| Canonical SMILES | C1CCC(CC1)(C(F)(F)F)NCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound features a cyclohexane ring substituted at the 1-position with both a trifluoromethyl () group and a benzylamine moiety (). The cyclohexane ring adopts a chair conformation, with the bulky trifluoromethyl group preferentially occupying an equatorial position to minimize steric strain. The benzylamine group extends axially, enabling interactions with aromatic residues in protein binding pockets.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 257.29 g/mol | |
| CAS Number | 1100246-29-4 | |
| Hydrochloride Salt Formula | ||
| Hydrochloride Salt Weight | 293.76 g/mol |
Electronic and Steric Effects
The electron-withdrawing trifluoromethyl group induces significant polarization in the cyclohexane ring, enhancing the compound’s stability against oxidative degradation. Concurrently, the benzylamine group contributes to π-π stacking interactions, a critical feature for binding to hydrophobic enzyme pockets .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves a reductive amination strategy:
-
Cyclohexanone Trifluoromethylation: Cyclohexanone reacts with trifluoromethyl iodide () under radical initiation to yield 1-(trifluoromethyl)cyclohexan-1-ol.
-
Benzylamine Coupling: The alcohol intermediate is converted to an amine via a Leuckart reaction with benzylamine, followed by sodium borohydride () reduction to stabilize the secondary amine .
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Catalyst | Pd(OAc)/AgOAc | 88% | |
| Solvent | Trifluoroacetic Acid | 92% Purity | |
| Temperature | 50°C | 15% Faster |
Industrial-Scale Manufacturing
Continuous flow reactors are employed to enhance yield (up to 94%) and reduce byproduct formation. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >99% purity as confirmed by HPLC.
Physicochemical Properties and Stability
Solubility and Lipophilicity
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high lipophilicity (), making it ideal for transcellular absorption . The hydrochloride salt form improves aqueous solubility (8.7 mg/mL at 25°C) for intravenous formulations.
Thermal and pH Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with maximal stability at pH 6–8. Acidic conditions (pH < 3) protonate the amine, while alkaline environments (pH > 10) induce gradual hydrolysis of the trifluoromethyl group .
Comparison with Structural Analogs
Positional Isomerism Effects
Replacing the 1-trifluoromethyl group with a 4-trifluoromethyl substituent (as in N-benzyl-4-(trifluoromethyl)cyclohexan-1-amine) reduces receptor binding affinity by 60%, highlighting the critical role of substituent position .
Substituent Modifications
Swapping the benzyl group for a phenyl moiety (as in N-benzyl-1-phenylcyclohexan-1-amine hydrochloride) abolishes 5-HT affinity, underscoring the necessity of the benzylamine’s methylene spacer .
Applications in Material Science
Polymer Additives
Incorporating 2 wt% of the compound into polyurethane matrices increases thermal stability by 22°C, attributed to the trifluoromethyl group’s flame-retardant properties.
Surface Coatings
Thin films doped with the hydrochloride salt exhibit 98% antibacterial activity against Staphylococcus aureus due to amine-mediated membrane disruption .
Future Research Directions
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